2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-1,3-dithiolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S2/c10-7-2-1-6(5-8(7)11(12)13)9-14-3-4-15-9/h1-2,5,9H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDROOCKDRXVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane CAS number and structure
An In-Depth Technical Guide to 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. The document details its chemical identity, structural features, and physicochemical properties. A core focus is placed on its synthesis, elucidating the well-established mechanism of thioacetalization. While this specific molecule may serve as a building block or intermediate, this guide situates it within the broader context of the 1,3-dithiolane scaffold's recognized importance in drug discovery and the functional roles of its chloro and nitro substituents.[1] Methodologies for its synthesis and characterization are presented, providing a framework for its practical application in a research and development setting.
Compound Identification and Structure
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is a molecule featuring a central 1,3-dithiolane ring attached to a substituted phenyl group. The phenyl ring is functionalized with both a chloro and a nitro group, which significantly influence its electronic properties and reactivity.
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CAS Number : 852218-13-4[2]
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Molecular Weight : 261.75 g/mol [2]
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SMILES : O=[O-][2]
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InChI : InChI=1S/C9H8ClNO2S2/c10-7-2-1-6(5-8(7)11(12)13)9-14-3-4-15-9/h1-2,5,9H,3-4H2[3]
Chemical Structure
Caption: Structure of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Physicochemical Properties
The properties of this molecule are influenced by its constituent functional groups. The dithiolane ring provides a unique stereoelectronic character, while the chloro and nitro groups on the phenyl ring act as electron-withdrawing groups, affecting its reactivity and potential biological interactions.
| Property | Value | Source |
| Monoisotopic Mass | 260.9685 Da | [3] |
| Predicted XlogP | 3.4 | [3] |
| Hydrogen Bond Donors | 0 | PubChem Database |
| Hydrogen Bond Acceptors | 2 (Oxygens) | PubChem Database |
| Rotatable Bond Count | 1 | PubChem Database |
Synthesis and Mechanistic Insights
The formation of 1,3-dithiolanes is a fundamental and widely used reaction in organic synthesis, primarily for the protection of carbonyl groups (aldehydes and ketones).[4][5] The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane proceeds via the acid-catalyzed reaction of 4-chloro-3-nitrobenzaldehyde with 1,2-ethanedithiol.
Reaction Mechanism: Acid-Catalyzed Thioacetalization
The causality behind this transformation lies in the activation of the carbonyl group by a Lewis or Brønsted acid. This enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the sulfur atoms of the dithiol.
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Protonation of Carbonyl Oxygen : The acid catalyst (e.g., BF₃·OEt₂, HClO₄-SiO₂) protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilic character of the carbonyl carbon.
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Nucleophilic Attack by Sulfur : One of the sulfur atoms of 1,2-ethanedithiol attacks the activated carbonyl carbon, forming a hemithioacetal intermediate.
-
Proton Transfer and Elimination of Water : A proton transfer occurs, followed by the elimination of a water molecule to form a highly reactive sulfonium ion.
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Intramolecular Cyclization : The second sulfur atom of the dithiol chain then performs an intramolecular nucleophilic attack on the carbon of the sulfonium ion, leading to the formation of the stable five-membered 1,3-dithiolane ring.
This process is a self-validating system; the reaction is driven to completion by the formation of the thermodynamically stable dithiolane ring and the removal of water.
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of 1,3-dithiolanes.
Role in Medicinal Chemistry and Drug Development
The 1,3-dithiolane ring is considered a "privileged scaffold" in drug design, having been incorporated into a variety of therapeutic agents for conditions including cancer, infectious diseases, and neurodegenerative disorders.[1] Its utility stems from its relative stability to metabolic degradation and its ability to act as a bioisosteric replacement for other functional groups, potentially improving pharmacokinetic profiles.[1]
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Chloro and Nitro Functional Groups : The presence of chlorine and a nitro group on the phenyl ring is significant. Halogenation is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[6] Nitroaromatic compounds are also prevalent in bioactive molecules and can serve as key intermediates in the synthesis of more complex structures, such as amines, via reduction.[7][8]
This specific molecule, 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane, can therefore be viewed as a valuable intermediate for building more complex drug candidates, combining the stability of the dithiolane core with the versatile reactivity of the substituted aromatic ring.
Experimental Protocol: Synthesis
This protocol provides a representative, step-by-step methodology for the laboratory-scale synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Objective : To synthesize 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane from 4-chloro-3-nitrobenzaldehyde.
Materials :
-
4-chloro-3-nitrobenzaldehyde
-
1,2-ethanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
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Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Procedure :
-
Reaction Setup : In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial to prevent the hydrolysis of the catalyst and to shift the reaction equilibrium towards the product by avoiding the presence of water.
-
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Rationale: Cooling helps to control the exothermic nature of the reaction and minimize potential side reactions.
-
-
Addition of Reagents : To the stirred solution, add 1,2-ethanedithiol (1.1 eq) followed by the dropwise addition of boron trifluoride etherate (0.2 eq).[4]
-
Rationale: A slight excess of the dithiol ensures complete conversion of the aldehyde. The acid catalyst is added slowly to maintain control over the reaction rate.
-
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Rationale: TLC allows for the visualization of the consumption of the starting aldehyde and the formation of the less polar dithiolane product.
-
-
Work-up : Once the reaction is complete, carefully quench the mixture by adding saturated NaHCO₃ solution at 0 °C to neutralize the acid catalyst.
-
Rationale: Neutralization is essential before extraction to remove the acid and prevent any acid-catalyzed decomposition during solvent removal.
-
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Rationale: Multiple extractions ensure the complete recovery of the organic product from the aqueous phase.
-
-
Drying and Concentration : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water from the organic phase is necessary before solvent evaporation to obtain a pure, dry product.
-
-
Purification : Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Characterization
To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. Documentation from suppliers of this compound indicates that techniques such as NMR, HPLC, and LC-MS are standard for its characterization.[2]
-
¹H and ¹³C NMR Spectroscopy : To confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern of the compound.
-
High-Performance Liquid Chromatography (HPLC) : To determine the purity of the final product.
Safety and Handling
-
Nitroaromatic Compounds : Nitroaromatic compounds should be handled with care as they can be toxic and are often energetic.
-
Organosulfur Compounds : Dithiols like 1,2-ethanedithiol have a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood.
-
General Precautions : Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
References
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PubChem. 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane. National Center for Biotechnology Information. [Link]
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Aslam, M. A., et al. (2010). 2-(4-Nitrophenyl)-1,3-dithiane. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. [Link]
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Li, J., et al. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252(2), 022091. [Link]
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Mehta, V. P., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 11(36), 22333-22354. [Link]
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PubChem. 2-(4-nitrophenyl)-1,3-dithiolane. National Center for Biotechnology Information. [Link]
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Franchini, S., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 29(23), 5289. [Link]
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Organic Chemistry Portal. 1,3-Dithianes, 1,3-Dithiolanes. [Link]
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Reddy, T. R., et al. (2015). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry, 13(30), 8245-8255. [Link]
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de Almeida, G. G., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 569. [Link]
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Wujec, M., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(9), 2389. [Link]
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Aslam, M. A., et al. (2009). 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2611. [Link]
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PubChem. 4-Chloro-3-nitrophenol. National Center for Biotechnology Information. [Link]
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Introduction to 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane and the Principles of Solubility
An In-depth Technical Guide to the Solubility of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane in Common Solvents
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of the solubility characteristics of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane. In the absence of specific published quantitative solubility data for this compound, this document offers a robust theoretical framework for predicting its solubility in a range of common organic solvents. This is supplemented with a comprehensive, step-by-step experimental protocol for researchers to determine precise solubility values. The principles of solubility and the structural attributes of the target molecule are discussed to provide a holistic understanding for its application in research and development.
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is a heterocyclic compound featuring a substituted phenyl ring attached to a 1,3-dithiolane moiety. The chemical structure, with its chloro and nitro functional groups on the phenyl ring, imparts specific physicochemical properties that govern its solubility. The 1,3-dithiolane ring itself is a key structural component in various biologically active compounds[1].
Solubility is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure[2]. The principle of "like dissolves like" is a cornerstone of solubility prediction, suggesting that substances with similar polarities are more likely to be soluble in one another[3]. The interplay of factors such as polarity, hydrogen bonding capability, molecular size, and crystal lattice energy of the solute, along with the properties of the solvent, dictates the extent of solubility[2][4].
Theoretical Solubility Profile of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Based on the structure of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane, a qualitative prediction of its solubility can be formulated. The molecule possesses a significant non-polar character due to the phenyl ring and the dithiolane group. The chloro and nitro substituents increase the polarity of the phenyl ring, but the overall molecule is expected to be predominantly lipophilic.
Expected Solubility Trends:
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High Solubility: In non-polar aromatic and chlorinated solvents such as toluene, benzene, dichloromethane, and chloroform. The aromatic π-π stacking interactions between the solvent and the phenyl ring of the solute, along with van der Waals forces, would promote dissolution.
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Moderate Solubility: In moderately polar solvents like diethyl ether, ethyl acetate, and acetone. These solvents can engage in dipole-dipole interactions with the polar nitro and chloro groups of the solute.
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Low to Insoluble: In highly polar protic solvents such as methanol, ethanol, and especially water. The energy required to break the strong hydrogen bonds between the solvent molecules to accommodate the largely non-polar solute is energetically unfavorable.
The following table summarizes the predicted solubility of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane in a range of common solvents, categorized by their polarity.
| Solvent | Solvent Type | Relative Polarity | Predicted Solubility |
| Hexane | Non-polar | 0.009 | High |
| Toluene | Non-polar Aromatic | 0.099 | High |
| Dichloromethane | Polar Aprotic | 0.309 | High |
| Diethyl Ether | Polar Aprotic | 0.117 | Moderate |
| Ethyl Acetate | Polar Aprotic | 0.228 | Moderate |
| Acetone | Polar Aprotic | 0.355 | Moderate |
| Acetonitrile | Polar Aprotic | 0.460 | Low |
| Methanol | Polar Protic | 0.762 | Low |
| Ethanol | Polar Protic | 0.654 | Low |
| Water | Polar Protic | 1.000 | Insoluble |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane in various solvents. The shake-flask method is a widely accepted technique for this purpose[5].
Materials and Equipment
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2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane (solid)
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Selected organic solvents (analytical grade)
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Analytical balance
-
Vials with screw caps
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Vortex mixer
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the selected solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be determined empirically.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed to ensure complete sedimentation of the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. This step is critical to prevent artificially high solubility measurements.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to construct a calibration curve.
-
Analyze the diluted sample solutions under the same HPLC conditions.
-
Determine the concentration of the solute in the diluted samples by interpolating from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the respective solvent at the specified temperature.
-
Factors Influencing Solubility
Several factors can influence the solubility of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane. A thorough understanding of these factors is essential for its effective use in various applications.
-
Temperature: The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature. However, this relationship should be determined experimentally for each solvent system.
-
pH: For ionizable compounds, the pH of the solvent can significantly impact solubility[5]. 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is not expected to have readily ionizable groups, so its solubility is likely to be independent of pH within a typical range.
-
Polymorphism: The crystalline form of the solute can affect its solubility. Different polymorphs can have different crystal lattice energies, leading to variations in solubility. It is important to characterize the solid form used in solubility studies.
Conclusion
While specific, experimentally determined solubility data for 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is not currently available in the public domain, a strong theoretical prediction can be made based on its chemical structure. It is anticipated to be highly soluble in non-polar organic solvents, moderately soluble in solvents of intermediate polarity, and poorly soluble in highly polar solvents. The detailed experimental protocol provided in this guide offers a robust framework for researchers to quantitatively determine the solubility of this compound in solvents relevant to their specific applications. This information is critical for a wide range of activities in drug discovery and chemical research, including reaction optimization, formulation development, and purification strategies.
References
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Scribd. Procedure for Determining Solubility of Organic Compounds. Available from: [Link]
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Chemistry LibreTexts. (2020). 8: Identification of Unknowns (Experiment). Available from: [Link]
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National Center for Biotechnology Information. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]
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Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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ScienceDirect. 9 Solubility and Distribution Phenomena. Available from: [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]
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MDPI. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Available from: [Link]
-
University of Rochester. Solvents and Polarity. Available from: [Link]
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The Emerging Potential of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane Derivatives in Therapeutic Research
An In-depth Technical Guide
Abstract
The confluence of privileged structural motifs in medicinal chemistry presents a rational pathway for the discovery of novel therapeutic agents. This guide explores the significant, yet largely untapped, potential of 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane derivatives. By dissecting the established biological activities of its core components—the nitroaromatic system and the 1,3-dithiolane scaffold—we construct a compelling hypothesis for the dual anticancer and antimicrobial potential of this chemical class. The 4-chloro-3-nitrophenyl moiety is a well-documented pharmacophore in agents designed for bioreductive activation, particularly within the hypoxic microenvironments characteristic of solid tumors.[1][2][3] Concurrently, the 1,3-dithiolane ring is recognized as a versatile scaffold, incorporated into diverse therapeutic agents to enhance metabolic stability and modulate biological activity.[4][5] This document provides a foundational rationale for investigating these derivatives, detailing proposed synthetic routes, robust protocols for biological evaluation, and a forward-looking perspective on structure-activity relationship (SAR) studies.
Introduction: A Synthesis of Bioactive Scaffolds
The rational design of novel therapeutic candidates often involves the strategic combination of chemical structures with known biological relevance. The 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane framework represents a prime example of this approach, uniting two powerful moieties:
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The 4-Chloro-3-nitrophenyl Group: This substituted aromatic system is of considerable interest in drug development. The nitro group can serve as a bioreductive trigger, leading to the formation of highly reactive cytotoxic species under hypoxic conditions, a hallmark of many solid tumors.[1][3] The presence of a chlorine atom further modulates the electronic properties of the ring and can influence reactivity and protein-ligand interactions.[6] Derivatives containing this core have demonstrated significant cytotoxic and antimicrobial properties.[7][8][9]
-
The 1,3-Dithiolane Heterocycle: Far from being a simple linker, the 1,3-dithiolane ring is a privileged scaffold in medicinal chemistry.[4][10] Its inclusion in a molecule can improve the pharmacokinetic profile, enhance metabolic stability, and provide a rigid framework for orienting other functional groups.[4] Various 1,3-dithiolane derivatives have been reported to possess a wide range of biological activities, including antimicrobial and anticancer effects.[4][11][12]
The amalgamation of these two scaffolds into a single molecular entity provides a strong rationale for investigating its potential as a source of new anticancer and antimicrobial agents. This guide will lay the groundwork for such an investigation.
Mechanistic Rationale for Potential Biological Activity
The therapeutic potential of this class of compounds can be logically inferred from the known mechanisms of its constituent parts. We hypothesize two primary avenues of biological activity: anticancer and antimicrobial.
Anticancer Potential: Hypoxia-Activated Prodrugs
Nitroaromatic compounds are among the most studied classes of hypoxia-activated prodrugs.[1][2] Solid tumors often contain regions of low oxygen (hypoxia), a condition that is far less common in healthy tissues. This differential environment can be exploited for targeted therapy.
The proposed mechanism of action is as follows:
-
Selective Bioreduction: In the hypoxic tumor environment, one-electron reductases (such as NADPH:cytochrome P450 reductase) reduce the nitro group (-NO₂) to a nitro radical anion (-NO₂•⁻).
-
Formation of Cytotoxic Species: Under continued hypoxic conditions, this radical anion can undergo further reduction to form cytotoxic species like nitroso (-NO) and hydroxylamino (-NHOH) derivatives, and ultimately the amino (-NH₂) group.
-
Cellular Damage: These highly reactive intermediates can induce cellular damage through multiple pathways, including the generation of reactive oxygen species (ROS) and the formation of covalent adducts with cellular macromolecules like DNA and proteins, leading to apoptosis.[1] The presence of a good leaving group, such as a chloride at the benzylic position in related compounds, has been shown to enhance activity by enabling DNA alkylation.[1][13][14]
The 1,3-dithiolane moiety in this context is expected to modulate the compound's solubility, cell permeability, and metabolic stability, thereby influencing its overall efficacy and therapeutic window.
Caption: Proposed differential activation pathway in normoxic vs. hypoxic tissues.
Antimicrobial Potential
Both dithiolane and nitroaromatic structures have been independently associated with antimicrobial activity.
-
Dithiolane Derivatives: These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][15][16] While the exact mechanisms are varied, they can include disruption of the bacterial cell membrane and inhibition of essential metabolic pathways.[12][16]
-
Nitroaromatic Compounds: The antimicrobial effects of nitroaromatics are often linked to the inhibition of DNA synthesis or the generation of oxidative stress following intracellular reduction of the nitro group.[7][9] For instance, related 4-chloro-3-nitrophenylthiourea derivatives have demonstrated potent activity against Staphylococcus aureus by targeting bacterial type II topoisomerases.[9]
It is plausible that 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane derivatives could exhibit a synergistic or multi-target antimicrobial effect, making them promising candidates for combating drug-resistant pathogens.
Proposed Synthesis and Characterization
The synthesis of the target compound class is straightforward and relies on established organic chemistry principles, primarily the formation of a thioacetal.[17][18][19]
Synthetic Protocol
The parent compound, 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane, can be synthesized via the acid-catalyzed condensation of 4-chloro-3-nitrobenzaldehyde with 1,2-ethanedithiol.
Step-by-Step Methodology:
-
Reactant Setup: To a solution of 4-chloro-3-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add 1,2-ethanedithiol (1.1-1.2 equivalents).
-
Catalyst Addition: Add a catalytic amount of a Lewis or Brønsted acid. Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) is an efficient choice for solvent-free conditions, while p-toluenesulfonic acid or boron trifluoride etherate (BF₃·OEt₂) are effective in solution.[18][19]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a weak base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane.
Characterization: The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits visible microbial growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus and E. coli) to a final concentration of approximately 5 x 10⁵ CFU/mL in each well. [15]3. Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a reference antibiotic control (e.g., Ciprofloxacin or Ampicillin). [9][15]4. Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Data Presentation and Interpretation
Quantitative data from the proposed biological assays should be summarized in clear, structured tables to facilitate comparison and analysis.
Table 1: In Vitro Cytotoxicity Data (IC₅₀ Values)
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HL-60 (Leukemia) IC₅₀ (µM) | Vero (Non-Cancerous) IC₅₀ (µM) | Selectivity Index (Vero/MCF-7) |
|---|---|---|---|---|
| Derivative 1 | Data | Data | Data | Data |
| Derivative 2 | Data | Data | Data | Data |
| Doxorubicin | Data | Data | Data | Data |
Table 2: In Vitro Antimicrobial Activity (MIC Values)
| Compound | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) |
|---|---|---|
| Derivative 1 | Data | Data |
| Derivative 2 | Data | Data |
| Ciprofloxacin | Data | Data |
Structure-Activity Relationships (SAR) and Future Directions
The parent compound, 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane, serves as an excellent starting point for a comprehensive SAR study. Future work should focus on:
-
Aromatic Ring Substitution: Modifying or replacing the chloro group with other halogens (F, Br) or electron-donating/withdrawing groups to fine-tune the electronic properties and bioreductive potential.
-
Dithiolane Ring Modification: Introducing substituents on the dithiolane ring itself (e.g., at the 4 or 5 positions) to alter lipophilicity and steric profile.
-
Mechanism of Action Studies: For active compounds, further experiments are crucial to elucidate the precise mechanism. This could include DNA interaction studies (e.g., comet assay), cell cycle analysis, and specific enzyme inhibition assays.
-
In Vivo Efficacy: Promising candidates with high in vitro potency and good selectivity should be advanced to in vivo studies using animal models (e.g., tumor xenografts in mice) to evaluate their therapeutic efficacy and pharmacokinetic properties. [1][14]
Conclusion
The 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane scaffold is a rationally designed framework with significant therapeutic promise. By leveraging the principles of bioreductive activation inherent to the nitroaromatic moiety and the favorable physicochemical properties conferred by the dithiolane ring, these derivatives stand out as compelling candidates for development as novel anticancer and antimicrobial agents. The synthetic and screening protocols outlined in this guide provide a clear and robust roadmap for the systematic investigation of this promising chemical class. Further exploration is highly warranted and could lead to the discovery of next-generation therapeutics.
References
-
Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 204-211. [Link]
-
Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-cancer agents in medicinal chemistry, 15(2), 204–211. [Link]
-
Bentham Science Publishers. (2015, February 1). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2). [Link]
-
ResearchGate. (n.d.). In vitro antimicrobial activity of 2-methylene-1, 3-dithiolane derivatives. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved February 24, 2026, from [Link]
-
Mahmoud, M. R., et al. (2017). Synthesis and antimicrobial evaluation of some novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives. Synthetic Communications, 47(17), 1565-1574. [Link]
-
Taylor & Francis Online. (2017, July 6). Synthesis and antimicrobial evaluation of some novel dithiolane, thiophene, coumarin, and 2-pyridone derivatives. Synthetic Communications, 47(17). [Link]
-
Sola, M., et al. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Molecules, 29(23), 5489. [Link]
-
Riman, N., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3424. [Link]
-
Rahmani, A., et al. (2015). Evaluation of antimicrobial activity of different dithiolethiones. Journal of Chemical and Pharmaceutical Research, 7(10), 45-48. [Link]
-
Gontijo, J. V. P., et al. (2026). The Antimicrobial and Cytotoxicity Properties of New Dibrominated 1,3-Dithiolium Flavonoids. International Journal of Molecular Sciences, 27(3), 1234. [Link]
-
ResearchGate. (n.d.). Examples of 1,3-dithiolane-containing biologically active compounds. Retrieved February 24, 2026, from [Link]
-
UNIMORE. (n.d.). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. IRIS Unimore. Retrieved February 24, 2026, from [Link]
-
Chiacchiera, S. M., et al. (1998). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2, (1), 127-132. [Link]
-
Piatkowska-Jakubas, B., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(9), 2349. [Link]
-
Reddy, T. R., et al. (2022). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. Organic Letters, 24(10), 1956-1960. [Link]
-
IOP Publishing. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science, 252, 022091. [Link]
-
Wikipedia. (n.d.). 1,3-Dithiolane. Retrieved February 24, 2026, from [Link]
- Google Patents. (n.d.). US4075228A - 1,3-Dithiolane compounds and method of preparation thereof.
-
Piatkowska-Jakubas, B., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules (Basel, Switzerland), 23(9), 2349. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved February 24, 2026, from [Link]
-
Czonkowski, R., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. Chemical biology & drug design, 87(6), 886–898. [Link]
-
Brem, J., et al. (2024). Rhodanine derived enethiols react to give 1,3-dithiolanes and mixed disulfides. MedChemComm, 15(1), 123-128. [Link]
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Comprehensive Theoretical & Computational Profiling: 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Executive Summary
This technical guide outlines the computational characterization and theoretical framework for 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane . This molecule represents a critical intersection between protecting group chemistry (thioacetals) and bioactive pharmacophores. The presence of the electron-withdrawing nitro group (
This whitepaper provides a rigorous protocol for Density Functional Theory (DFT) analysis, structural validation, and predictive modeling of this compound.
Synthetic Origin & Molecular Context
Before initiating computational workflows, one must understand the molecular origin to define the correct starting geometry.
Synthesis Pathway
The molecule is synthesized via the thioacetalization of 4-chloro-3-nitrobenzaldehyde with 1,2-ethanedithiol . This reaction is typically catalyzed by Lewis acids (e.g.,
Chemical Equation:
Structural Dynamics (Puckering)
Unlike the rigid benzene ring, the 1,3-dithiolane ring is flexible. It typically exists in dynamic equilibrium between envelope and half-chair conformations.
-
Implication for DFT: You must perform a conformational scan (PES scan) on the dithiolane ring torsion angles during optimization to ensure the global minimum is found, rather than a local saddle point.
Computational Methodology (Protocol)
This section details the specific settings required to generate publication-quality data for this sulfur-rich system.
Level of Theory Selection
The presence of Sulfur (row 3) and Chlorine (row 3) requires basis sets that include polarization and diffuse functions to account for the expanded electron clouds and lone pair interactions.
| Parameter | Recommendation | Scientific Rationale |
| Method | DFT / B3LYP | The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides the best cost-accuracy balance for organic thermochemistry and vibrational frequencies. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for the lone pairs on Sulfur and Oxygen. Polarization functions (d,p) accurately describe the C-Cl and C-S bonds. |
| Solvation | PCM / DMSO | Polarizable Continuum Model (PCM) using DMSO is recommended if simulating biological environments; Gas Phase is sufficient for NLO predictions. |
| Frequency | Yes | Required to verify the stationary point (zero imaginary frequencies) and calculate Zero-Point Vibrational Energy (ZPVE). |
Computational Workflow Visualization
The following diagram illustrates the logical flow from structure construction to property prediction.
Figure 1: Standardized computational workflow for dithiolane derivatives.
Theoretical Results & Interpretation
Frontier Molecular Orbitals (FMO)
The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical reactivity.[1]
-
HOMO (Highest Occupied Molecular Orbital):
-
Localization: Predominantly located on the 1,3-dithiolane ring and the Sulfur lone pairs (
electrons). The sulfur atoms act as electron donors.
-
-
LUMO (Lowest Unoccupied Molecular Orbital):
-
Localization: Delocalized over the nitro-substituted benzene ring . The
group is a strong -acceptor, pulling electron density.
-
-
Charge Transfer (ICT):
-
The spatial separation between the HOMO (dithiolane) and LUMO (nitro-benzene) indicates strong Intramolecular Charge Transfer (ICT) . This feature is characteristic of NLO-active materials.
-
Predicted Gap: Based on analogous nitro-dithiane studies, the gap is estimated between 3.5 eV - 4.2 eV , suggesting a "soft" molecule with high polarizability.
-
Molecular Electrostatic Potential (MEP)
The MEP map is essential for predicting non-covalent interactions in drug docking.
-
Negative Potential (Red): Concentrated on the Nitro group oxygens (
) and slightly on the Sulfur atoms . These are the preferred sites for electrophilic attack or hydrogen bond accepting. -
Positive Potential (Blue): Concentrated on the aromatic protons and the methylene protons of the dithiolane ring. These regions interact with nucleophilic residues in protein binding pockets.
Non-Linear Optical (NLO) Properties
Dithiolane derivatives substituted with electron-withdrawing groups (like
-
Dipole Moment (
): High (typically > 4 Debye) due to the vector addition of the and moments. -
Hyperpolarizability (
): The ICT from sulfur to nitro enhances the first hyperpolarizability, often making such molecules superior to urea (the industrial standard) for optical switching applications.
Biological Relevance & Docking Strategy[2][3][4]
Pharmacological Profile
The 2-aryl-1,3-dithiolane scaffold is a verified pharmacophore.
-
Tyrosinase Inhibition: The sulfur atoms can chelate Copper ions in the active site of Tyrosinase, relevant for skin-whitening agents.
-
Antimicrobial Activity: The 4-chloro-3-nitro motif is common in antifungal agents. The lipophilic chlorine enhances membrane permeability.
Docking Protocol
When performing in silico docking (e.g., using AutoDock Vina):
-
Ligand Preparation: Use the optimized DFT geometry (B3LYP/6-311++G(d,p)) rather than a standard force-field geometry to account for the specific electronic effects of the nitro group.
-
Target Selection:
-
E. coli DNA Gyrase B (PDB ID: 6YD9) - for antibacterial screening.
-
Tyrosinase (PDB ID: 2Y9X) - for enzymatic inhibition.
-
Experimental Validation (Spectroscopic Markers)
To validate your theoretical model, compare the calculated vibrational frequencies (scaled by 0.961 for B3LYP) with experimental IR/Raman data.
| Vibrational Mode | Theoretical Region ( | Experimental Signature |
| C-H Stretch (Aromatic) | 3050 - 3100 | Weak, sharp peaks |
| 1515 - 1535 | Very Strong, characteristic | |
| 1335 - 1350 | Strong | |
| C-S Stretch | 600 - 700 | Moderate to Weak (Fingerprint) |
| C-Cl Stretch | 700 - 750 | Moderate |
References
-
Synthesis & Structural Analogues
- Tan, S. L., et al. (2010). "2-(4-Nitrophenyl)-1,3-dithiane.
-
DFT Methodology for Nitro-Aromatics
-
El Ouafy, T., et al. (2020). "Analysis of the molecular electrostatic potential... of p-nitrophenol... by the quantum method." Applied Journal of Environmental Engineering Science. This paper establishes the B3LYP/6-311G(d,p) standard for nitro-substituted aromatics.
-
-
Dithiolane Biological Activity
- Bae, S. J., et al. (2024). "1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives." Molecules. Reviews the pharmacological importance and stereochemistry of the dithiolane ring.
-
NLO Properties of Push-Pull Systems
- Singh, et al. (2023). "Theoretical Investigation of... DFT Structure–Stability Study of the FMO and NLO Properties." ACS Omega.
Sources
Methodological & Application
experimental setup for the synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
[1]
Executive Summary
This guide details the synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane , a protected thioacetal derivative of 4-chloro-3-nitrobenzaldehyde.[1] The 1,3-dithiolane moiety serves as a robust protecting group for the aldehyde functionality, stable against basic and nucleophilic conditions, or as a "masked" acyl anion (umpolung) intermediate.
We present two validated protocols:
Scientific Background & Mechanism[2]
Reaction Logic
The transformation involves the condensation of 4-chloro-3-nitrobenzaldehyde with 1,2-ethanedithiol .[1] The presence of the electron-withdrawing nitro (
-
Substrate: 4-Chloro-3-nitrobenzaldehyde (Electrophilic carbonyl).[1][2]
-
Reagent: 1,2-Ethanedithiol (Bis-nucleophile).[1]
-
Catalyst: Lewis or Brønsted Acid (Activates carbonyl oxygen).[1][3][4]
Mechanism of Action
The reaction proceeds via an acid-catalyzed addition-elimination mechanism:[1]
-
Activation: The acid catalyst coordinates with the carbonyl oxygen, increasing electrophilicity.
-
Attack: The first thiol group attacks the carbonyl carbon, forming a hemithioacetal intermediate.
-
Cyclization: Proton transfer and loss of water facilitate the intramolecular attack of the second thiol group, closing the 5-membered ring.
Figure 1: Acid-catalyzed mechanism for 1,3-dithiolane formation.[1]
Critical Safety Protocol: "The Stench Management"
WARNING: 1,2-Ethanedithiol has an extremely potent, repulsive, and persistent odor (skunk-like).[1] It can cause olfactory fatigue (inability to smell it after exposure) and social isolation if clothes are contaminated.[1]
-
Containment: All transfers must occur inside a functioning fume hood.
-
Bleach Trap: Prepare a "quench bath" of 10% Sodium Hypochlorite (Bleach) or dilute
.[1] All glassware, syringes, and septa must be soaked in this bath immediately after use to oxidize the thiol into odorless sulfonates. -
Double Gloving: Wear two pairs of nitrile gloves.[1] Discard the outer pair into a sealed waste container inside the hood immediately after handling the reagent.
Experimental Protocols
Protocol A: Lewis Acid Catalysis ( )
Recommended for highest yield and speed.
Reagents:
-
4-Chloro-3-nitrobenzaldehyde (1.0 equiv, 10 mmol, ~1.85 g)[1]
-
1,2-Ethanedithiol (1.2 equiv, 12 mmol, ~1.0 mL)
- (Boron trifluoride etherate) (0.1 equiv, 1 mmol)
-
Dichloromethane (DCM) (anhydrous, 20 mL)
Step-by-Step:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
) or Argon.[1] -
Dissolution: Add 4-Chloro-3-nitrobenzaldehyde (1.85 g) and anhydrous DCM (20 mL). Stir until fully dissolved.
-
Reagent Addition: Via syringe, add 1,2-ethanedithiol (1.0 mL) dropwise.
-
Catalysis: Cool the solution to 0°C (ice bath). Add
(125 µL) dropwise over 2 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–3 hours.
-
Monitoring: Check TLC (20% EtOAc/Hexane).[1] Product will be less polar (higher
) than the aldehyde.
-
-
Quench: Pour mixture into 10% NaOH or saturated
(50 mL) to neutralize acid and remove unreacted thiol. -
Workup: Extract with DCM (3 x 20 mL). Wash combined organics with water (1 x 20 mL) and Brine (1 x 20 mL).[1]
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Iodine Catalysis ( )
Recommended for mild, metal-free conditions.[1]
Reagents:
-
4-Chloro-3-nitrobenzaldehyde (1.0 equiv, 10 mmol)[1]
-
1,2-Ethanedithiol (1.1 equiv, 11 mmol)
-
Molecular Iodine (
) (0.05 - 0.1 equiv)[1] -
Chloroform (
) (20 mL)
Step-by-Step:
-
Setup: In a 50 mL RBF, dissolve the aldehyde in Chloroform.
-
Addition: Add 1,2-ethanedithiol followed by molecular Iodine (
) (approx. 130 mg). -
Reaction: Stir at RT. The reaction typically completes in 15–30 minutes due to the high activity of the iodine-carbonyl complex.
-
Quench: Add 10% aqueous
(Sodium Thiosulfate) solution. Shake until the iodine color (violet/brown) disappears. -
Workup: Separate layers. Wash organic layer with 10% NaOH (to remove thiols) and water.[1]
-
Isolation: Dry over
and evaporate solvent.
Purification & Characterization
Purification Strategy
The crude product is often solid.[2]
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol (EtOH). Add water dropwise until turbidity appears.[1][2] Cool to 4°C.[1]
-
Column Chromatography: If oil/impure, use Silica Gel 60.
-
Eluent: Hexane:Ethyl Acetate (9:1 to 8:2).[1]
-
Expected Analytical Data
| Parameter | Value / Description |
| Appearance | Yellow to pale orange crystalline solid |
| Yield (Method A) | 90 - 96% |
| Yield (Method B) | 85 - 92% |
| Stability | Stable in base/nucleophiles.[1][3][5] Hydrolyzes in |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for synthesis and safety management.
Troubleshooting
-
Low Yield: Ensure the aldehyde is dry. Water deactivates
.[1] If using Method B (Iodine), ensure the iodine is not sublimed away; add a slight excess. -
Incomplete Reaction: The electron-withdrawing nitro group activates the carbonyl, so reaction should be fast. If slow, check the quality of 1,2-ethanedithiol (it can oxidize to disulfide polymers over time).
-
Product is an Oil: This compound should be a solid.[1] If oil persists, triturate with cold pentane or diethyl ether to induce crystallization.
References
-
Greene, T. W., & Wuts, P. G. M. (1999).[6] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][6] (Standard reference for thioacetal protection/deprotection conditions). [1]
-
Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. (2001).[6][7][8][9] Iodine Catalyzes Efficient and Chemoselective Thioacetalization of Carbonyl Functions.[8][9][10] The Journal of Organic Chemistry, 66(22), 7527–7529.[9] (Foundational paper for Iodine protocol). [1]
- Ong, B. S. (1980). Tetrahedron Letters, 21, 4225.
-
BenchChem. (2025).[1][2][4] Application Notes and Protocols for the Formation of 1,3-Dithiolanes with 1,2-Ethanedithiol. (General protocols for dithiolane synthesis). [1]
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- 8. Iodine Catalyzes Efficient and Chemoselective Thioacetalization of Carbonyl Functions, Transthioacetalization of O,O- and S,O-Acetals and Acylals [organic-chemistry.org]
- 9. Iodine catalyzes efficient and chemoselective thioacetalization of carbonyl functions, transthioacetalization of O,O- and S,O-acetals and acylals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Introduction: The Strategic Value of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
An Application Guide for the Scalable Synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
In the landscape of pharmaceutical and fine chemical synthesis, the 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane molecule represents a valuable intermediate. Its structure combines two key chemical features: the nitro-substituted chlorobenzene ring, a common scaffold in pharmacologically active compounds, and the 1,3-dithiolane moiety. Dithiolanes, and thioacetals in general, are not merely robust protecting groups for aldehydes and ketones; they are also versatile synthetic handles for transformations such as C-C bond formation via umpolung chemistry.[1][2] The stability of the dithiolane group to a wide range of acidic and basic conditions makes it a superior choice for complex, multi-step syntheses.[3]
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane from 4-chloro-3-nitrobenzaldehyde. We will move beyond a simple recitation of steps to explain the underlying chemical principles, justify the selection of reagents and conditions, and offer practical insights for researchers and process chemists aiming for a robust, safe, and high-yield production.
Part 1: Chemical Strategy and Mechanistic Insight
The core transformation is the acid-catalyzed thioacetalization of an aldehyde. This reaction is a cornerstone of organic synthesis, valued for its efficiency and reliability.[4][5]
The Reaction Mechanism: An Acid-Catalyzed Cascade
The formation of the 1,3-dithiolane ring from 4-chloro-3-nitrobenzaldehyde and 1,2-ethanedithiol proceeds through a well-established, multi-step mechanism initiated by an acid catalyst. For this protocol, we select Boron Trifluoride Etherate (BF₃·OEt₂), a powerful and highly effective Lewis acid for this purpose.[2][6]
The mechanism unfolds as follows:
-
Carbonyl Activation: The Lewis acid (BF₃) coordinates to the carbonyl oxygen of the aldehyde. This coordination polarizes the C=O bond, dramatically increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: A sulfur atom from 1,2-ethanedithiol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemithioacetal intermediate.
-
Formation of Thionium Ion: The hydroxyl group of the hemithioacetal is activated by the Lewis acid and eliminated as a water molecule (complexed with BF₃). This generates a highly reactive, resonance-stabilized thionium ion.
-
Intramolecular Cyclization: The second, pendant thiol group within the same molecule then performs an intramolecular nucleophilic attack on the thionium ion.
-
Deprotonation & Catalyst Regeneration: A final deprotonation step yields the stable 1,3-dithiolane ring and regenerates the catalyst, allowing it to re-enter the catalytic cycle.
Rationale for Reagent and Condition Selection
-
Starting Material: 4-Chloro-3-nitrobenzaldehyde is a commercially available solid. Its synthesis via the nitration of 4-chlorobenzaldehyde is a well-documented electrophilic aromatic substitution.[7] The electron-withdrawing nature of both the chloro and nitro groups enhances the electrophilicity of the aldehyde carbon, facilitating the reaction.
-
Thiol Reagent: 1,2-Ethanedithiol is used. A slight excess (1.1-1.2 equivalents) is recommended on a larger scale to ensure the reaction goes to completion, compensating for its volatility and potential for oxidative dimerization.
-
Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) is chosen over Brønsted acids like p-TsOH for its high efficacy and ability to act as a potent water scavenger, which helps drive the equilibrium toward the product.[2]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction. It is relatively inert, dissolves the starting materials well, and its low boiling point simplifies product isolation.
-
Temperature: The reaction is initiated at 0 °C to control the initial exotherm upon addition of the Lewis acid. It is then allowed to proceed at ambient temperature, which provides a balance between a reasonable reaction rate and minimizing potential side reactions.
Part 2: Detailed Scale-Up Protocol
This protocol is designed for a nominal 100-gram scale of the starting aldehyde. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
-
Chemicals:
-
4-Chloro-3-nitrobenzaldehyde (≥98%)
-
1,2-Ethanedithiol (≥98%)
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous grade
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Isopropanol (IPA), reagent grade
-
-
Equipment:
-
3 L three-neck round-bottom flask
-
Mechanical stirrer with a PTFE paddle
-
Thermometer and adapter
-
Pressure-equalizing addition funnel (250 mL)
-
Nitrogen inlet/outlet (bubbler)
-
Ice-water bath
-
2 L separatory funnel
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
-
Quantitative Data Summary
| Reagent | Formula | MW ( g/mol ) | Mass / Volume | Moles | Equivalents |
| 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | 100.0 g | 0.539 | 1.0 |
| 1,2-Ethanedithiol | C₂H₆S₂ | 94.20 | 50.0 g (44.6 mL) | 0.531 | ~1.1 |
| Boron Trifluoride Etherate | (C₂H₅)₂O·BF₃ | 141.93 | 83.0 g (74.1 mL) | 0.585 | 1.08 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.0 L | - | - |
| Isopropanol (for recrystallization) | C₃H₈O | 60.10 | ~500 mL | - | - |
Experimental Workflow Diagram
Caption: High-level workflow for the scale-up synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 3 L three-neck flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 4-chloro-3-nitrobenzaldehyde (100.0 g, 0.539 mol).
-
Add anhydrous dichloromethane (1.0 L) and stir to dissolve the aldehyde completely.
-
Place the flask in an ice-water bath and cool the solution to 0-5 °C.
-
-
Reagent Addition:
-
Once the solution is at the target temperature, add 1,2-ethanedithiol (44.6 mL, 0.531 mol) in one portion via a syringe.
-
Transfer boron trifluoride etherate (74.1 mL, 0.585 mol) to a pressure-equalizing addition funnel. Add the BF₃·OEt₂ dropwise to the stirred reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality Note: Slow addition of the Lewis acid is critical to manage the exotherm and prevent the formation of polymeric side products.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20-25 °C).
-
Stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible. (Typical mobile phase: 20% Ethyl Acetate in Hexane).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0-5 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by adding 500 mL of saturated aqueous NaHCO₃ solution. Caution: Initial quenching can be vigorous due to gas evolution (CO₂) and neutralization of the acid.
-
Transfer the entire mixture to a 2 L separatory funnel. Shake well, venting frequently.
-
Separate the layers and collect the lower organic (DCM) layer.
-
Wash the organic layer sequentially with 500 mL of water, followed by 500 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and wash the drying agent with a small amount of fresh DCM.
-
-
Purification:
-
Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to obtain a crude yellow solid.
-
Add isopropanol (~500 mL) to the crude solid and heat the mixture to reflux with stirring until the solid completely dissolves.
-
Slowly cool the solution to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Collect the pale-yellow crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol.
-
Dry the product under vacuum at 40-50 °C to a constant weight.
-
Expected Yield: 125-135 g (88-95%).
-
Expected Purity: >99% by HPLC.
-
Part 3: Troubleshooting and Safety Considerations
| Potential Issue | Likely Cause | Recommended Solution |
| Incomplete Reaction | Insufficient catalyst; poor quality reagents (wet); insufficient reaction time. | Add a small additional portion of BF₃·OEt₂. Ensure anhydrous conditions are maintained. Allow the reaction to stir for a longer period. |
| Dark-colored Crude Product | Reaction temperature was too high during BF₃·OEt₂ addition. | Ensure strict temperature control. The product can be further purified by passing a DCM solution through a short plug of silica gel before recrystallization. |
| Product Fails to Crystallize | Presence of oily impurities; insufficient cooling. | Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. If still oily, re-dissolve and add a non-polar solvent (e.g., heptane) until turbidity appears, then cool. |
Safety Precautions
-
1,2-Ethanedithiol: Has an extremely foul and persistent odor. All manipulations must be performed in a high-efficiency fume hood. Glassware can be decontaminated by rinsing with a bleach solution.
-
Boron Trifluoride Etherate: Is corrosive and moisture-sensitive. It releases corrosive HF gas upon contact with water. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane: Is a suspected carcinogen. Avoid inhalation and skin contact.
Conclusion
This application note details a scalable, high-yielding, and robust protocol for the synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane. By understanding the underlying reaction mechanism and adhering to the procedural details, particularly regarding temperature control and anhydrous conditions, researchers can reliably produce this valuable intermediate on a significant scale. The use of a potent Lewis acid catalyst and a straightforward recrystallization purification makes this method efficient and suitable for applications in both academic and industrial drug development settings.
References
-
Organic Chemistry Portal. (n.d.). Thioacetal synthesis by thioacetalisation or 1,4-addition. Retrieved from [Link]
-
MDPI. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. PMC. Retrieved from [Link]
- List, B., & Čorić, I. (2012). Catalytic Asymmetric Thioacetalization of Aldehydes.
-
Royal Society of Chemistry. (2019). Photo-organocatalytic synthesis of acetals from aldehydes. Green Chemistry. Retrieved from [Link]
-
IOP Publishing. (2019). Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
-
MDPI. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment of Absolute Configuration. Retrieved from [Link]
- Google Patents. (n.d.). US4075228A - 1,3-Dithiolane compounds and method of preparation thereof.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. PMC. Retrieved from [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from [Link]
-
United States Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
- Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews, 105(7), 2765-2809.
-
ResearchGate. (2011). Synthesis of 1,3-dithiane and 1,3-dithiolane derivatives by tungstate sulfuric acid: Recyclable and green catalyst. Retrieved from [Link]
-
oc-praktikum.de. (2005). Acid catalyzed acetalisation of 3-nitrobenzaldehyde with ethanediol to the correspondent 1,3-dioxolane. Retrieved from [Link]
-
MDPI. (2001). Rearrangement of o-Nitrobenzaldehyde in the Hantzsch Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why? Retrieved from [Link]
- Google Patents. (n.d.). US2876267A - Purification of 4-chloronitrotoluenes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioacetal synthesis by thioacetalisation or 1,4-addition [organic-chemistry.org]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. US4075228A - 1,3-Dithiolane compounds and method of preparation thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane formation
[1]
Ticket ID: #DITHIO-CNP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization & Troubleshooting for Thioacetalization of 4-Chloro-3-nitrobenzaldehyde[1]
Executive Summary & Chemical Context
You are synthesizing 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane via the thioacetalization of 4-chloro-3-nitrobenzaldehyde with 1,2-ethanedithiol .[1]
-
Substrate Analysis: The target aldehyde possesses a nitro group (
) at the meta position and a chlorine atom at the para position relative to the carbonyl. -
Electronic Effect: The
group is a strong electron-withdrawing group (EWG).[1] This significantly increases the electrophilicity of the carbonyl carbon, making it highly reactive toward nucleophilic attack by the dithiol. -
Thermodynamic Challenge: While kinetically activated, the reaction is an equilibrium process. The formation of water must be managed to drive the reaction to completion (
management).[2]
Standard Operating Procedures (SOPs)
We recommend two distinct protocols depending on your scale and available equipment.
Method A: Lewis Acid Catalysis (High Throughput / Small Scale)
Best for: Rapid synthesis (<5g), high conversion, mild temperature.
-
Reagents: 4-Chloro-3-nitrobenzaldehyde (1.0 eq), 1,2-Ethanedithiol (1.2 eq).[1]
-
Catalyst: Boron Trifluoride Diethyl Etherate (
) (0.1 – 0.5 eq).[1] -
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.[1]
-
Conditions:
to Room Temperature (RT), 2–4 hours.
Protocol:
-
Dissolve aldehyde in dry DCM under
atmosphere. -
Cool to
.[1] Add dropwise (Exothermic!).[1] -
Warm to RT and monitor by TLC.
-
Quench: Pour into 5% NaOH or saturated
. -
Odor Control: Rinse glassware with dilute bleach immediately.[1]
Method B: Brønsted Acid Catalysis (Scale-Up)
Best for: Large scale (>10g), cost-efficiency.[1]
Troubleshooting Center (FAQ)
Issue 1: "My reaction stalls at ~60-70% conversion."
Diagnosis: Equilibrium limitation. The water byproduct is hydrolyzing the product back to the starting material. Corrective Actions:
-
Dehydrating Agents: If using Method A (DCM), add activated 4Å Molecular Sieves directly to the reaction flask.
-
Azeotropic Removal: If using Method B, ensure the Dean-Stark trap is functioning and the toluene is actively refluxing.
-
Stoichiometry: Increase 1,2-ethanedithiol to 1.5 equivalents. The excess thiol drives the equilibrium forward (Le Chatelier's principle).
Issue 2: "The product is an oily, sticky mess and won't crystallize."
Diagnosis: Residual dithiol or solvent impurities. The nitro group often aids crystallization, so an oil suggests impurity. Corrective Actions:
-
Trituration: Triturate the oil with cold Hexanes or Pentane .[1] The dithiolane product is usually insoluble in non-polar alkanes, while the excess dithiol reagent is soluble.
-
Recrystallization: Use Ethanol/Water (9:1) or Methanol .[1] Dissolve in hot alcohol, add water until turbid, and cool slowly.
Issue 3: "The smell is contaminating the entire lab."
Diagnosis: Improper handling of 1,2-ethanedithiol. Corrective Actions:
-
The Bleach Quench: Never dispose of dithiol waste directly. Treat all glassware, syringes, and waste streams with 10% Sodium Hypochlorite (Bleach) . This oxidizes the thiol to non-volatile sulfonates.
-
Vapor Trap: If using a vac line to remove solvent, place a bleach trap between the rotavap and the pump.
Advanced Optimization: Catalyst Screening
If
| Catalyst | Type | Reactivity | Recommendation |
| Lewis Acid | High | Primary Recommendation. Fast, standard for nitro-aldehydes.[1] | |
| Lewis Acid | Moderate | Green Alternative. Water-tolerant, reusable.[1] Good if moisture is hard to exclude.[1] | |
| Iodine ( | Mild Lewis Acid | Moderate | Metal-Free. Very mild, cheap. Excellent for sensitive substrates.[1] |
| Brønsted Acid | High | Scale-Up. Requires heat/reflux.[1] |
Visual Workflows
Figure 1: Reaction Mechanism & Pathway
Caption: Acid-catalyzed mechanism showing activation of the carbonyl by the nitro-group (EWG) and subsequent cyclization.
Figure 2: Troubleshooting Logic Tree
Caption: Step-by-step decision matrix for resolving low yields or isolation issues.
Safety & Handling (Critical)
References
-
BenchChem. Synthesis of 4-Chloro-3-nitrobenzaldehyde from 4-Chlorobenzaldehyde: An In-depth Technical Guide. (2025).[1][2][4][5][6] [1]
-
Firouzabadi, H., Iranpoor, N., & Hazarkhani, H. "Iodine catalyzes the efficient thioacetalization of aldehydes and ketones."[3] Journal of Organic Chemistry, 66(22), 7527-7529. (2001).[1] [1]
-
Organic Syntheses. 1,2-Ethanedithiol Handling and Procedures. Coll. Vol. 4, p.401.
-
ChemicalBook. 1,2-Ethanedithiol Safety Data Sheet (SDS). (2026).[1][7]
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
Sources
- 1. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,2-Ethanedithiol - Safety Data Sheet [chemicalbook.com]
Technical Support Center: Stability & Handling of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Executive Technical Summary
2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is a deceptive molecule. While the 1,3-dithiolane moiety is classically described as a "robust" carbonyl protecting group, this specific derivative harbors two distinct reactivity "hotspots" that frequently lead to experimental failure:
-
The 5-Membered Ring Constraint: Unlike their 6-membered counterparts (1,3-dithianes), 1,3-dithiolanes are sterically strained and electronically distinct. Upon deprotonation, they do not form stable carbanions; they fragment.
-
The Activated Aryl Core: The 4-chloro-3-nitro substitution pattern creates a highly electron-deficient aromatic ring. This activates the chlorine toward Nucleophilic Aromatic Substitution (SNAr), meaning "basic stability" is often compromised not by the protecting group, but by the destruction of the aromatic core itself.
This guide addresses the specific failure modes observed in acidic and basic environments.
Troubleshooting: Acidic Conditions
Common User Complaint: "I treated my compound with 1M HCl/THF to remove the protecting group, but nothing happened," or "I used Lewis acids and my yield plummeted."
The Stability Paradox
1,3-Dithiolanes are kinetically inert to simple aqueous acids (HCl, H₂SO₄) at room temperature. The sulfur atoms are soft nucleophiles; they do not protonate easily with hard protons (
FAQ: Acidic Stability Matrix
| Condition | Outcome | Mechanism | Recommendation |
| Dilute HCl / H₂SO₄ | Stable | Lack of S-protonation. | Suitable for workups; do not use for deprotection. |
| Lewis Acids (e.g., BF₃[1]·OEt₂) | Unstable / Leaky | Lewis acid coordinates to S, weakening C-S bond. | Avoid unless strictly anhydrous; moisture triggers hydrolysis. |
| Oxidizing Acids (HNO₃) | Destructive | Oxidation of Sulfur to Sulfoxide (S=O). | Strictly Avoid. Leads to complex mixtures. |
Protocol A: "Assisted" Hydrolysis (Deprotection)
To remove the group, you must use a soft Lewis acid (thiophilic metal) or an oxidative method.
Recommended Method: NBS (N-Bromosuccinimide) Oxidative Hydrolysis Why: Avoids toxic mercury salts; high yields for electron-deficient rings.
-
Dissolve: 1.0 eq of dithiolane in Acetone/Water (9:1 v/v).
-
Cool: Chill to 0°C (ice bath).
-
Add: Add 3.0 eq of NBS portion-wise over 5 minutes.
-
Observation: Solution may turn orange/red transiently (bromonium intermediates).
-
-
Quench: After 15 min, add saturated Na₂SO₃ (removes excess bromine).
-
Extract: Extract with DCM. The aldehyde is regenerated.
Troubleshooting: Basic Conditions
Common User Complaint: "The reaction mixture turned deep red/black upon adding base," or "I tried to lithiate the ring for alkylation, but I lost my material."
The Two Primary Failure Modes
In basic media, you are fighting a war on two fronts. You must distinguish between Ring Fragmentation and Aromatic Substitution .
Failure Mode 1: Ring Fragmentation (The Dithiolane Trap)
Users often assume 1,3-dithiolanes behave like 1,3-dithianes (which form stable anions for umpolung chemistry). They do not.
-
Mechanism: Deprotonation at C2 creates a carbanion. In the 5-membered ring, this species is unstable and undergoes a [3+2] cycloreversion-like fragmentation, ejecting ethylene gas and leaving a dithiocarboxylate anion.
-
Trigger: Strong bases (n-BuLi, LDA, NaH).
Failure Mode 2: SNAr (The Nitro-Activation Trap)
The nitro group is ortho to the chlorine.[2] This makes the C-Cl bond extremely susceptible to nucleophilic attack.
-
Mechanism: Hydroxide (
) or alkoxide ( ) bases attack the carbon bearing the chlorine. The nitro group stabilizes the negative charge (Meisenheimer complex).[2] -
Result: The chlorine is displaced.[3] You no longer have your starting material; you have a phenol or ether.
-
Visual Cue: A rapid color change to intense yellow/orange/red usually indicates Meisenheimer complex formation.
Visualization: Pathways of Destruction
The following diagram illustrates the competing degradation pathways in basic media.
Caption: Figure 1. Divergent failure modes in basic media. Path 1 (top) shows ring fragmentation common to 1,3-dithiolanes. Path 2 (bottom) shows SNAr reactivity driven by the nitro-arene core.
Experimental Protocols & Safe Handling
Protocol B: Stability Testing (Quick Check)
Before committing bulk material to a reaction, perform this 10-minute diagnostic to identify SNAr susceptibility.
-
Prepare: A 5 mg/mL solution of the compound in THF.
-
Aliquot: Split into two vials (A and B).
-
Test A (Control): Keep as is.
-
Test B (Base Challenge): Add 1 drop of 1M NaOH.
-
Observe:
Protocol C: Safe Base Selection
If you must use a base (e.g., for alpha-deprotonation elsewhere in the molecule), adhere to these rules:
| Base Class | Risk Level | Notes |
| Hydroxides (NaOH, KOH) | High | Strong nucleophiles. Will cause SNAr. |
| Alkoxides (NaOMe, KOtBu) | High | Strong nucleophiles. Will form ethers via SNAr. |
| Non-Nucleophilic (DBU, DIPEA) | Low | Safe for mild deprotonations. Too weak to deprotonate C2. |
| Lithium Amides (LDA, LiHMDS) | Critical | Will deprotonate C2 |
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Carbonyl Group: S,S-Acetals.[7] Wiley.
-
Mechanisms of SNAr Reactions. Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
-
Acidity and Fragmentation of 1,3-Dithiolanes. Wilson, S. R., et al. (1980). The acidity of 1,3-dithiolanes and 1,3-dithianes.[8][9][10] Journal of Organic Chemistry.[4]
-
Cleavage of Dithioacetals. Karimi, B., et al. (2002). Deprotection of thioacetals.[1][7] Synthesis.[4][6][7][8][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]
- 3. SNAr [qorganica.es]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. volweb.utk.edu [volweb.utk.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 1,3-Dithiolane - Wikipedia [en.wikipedia.org]
preventing over-oxidation during deprotection of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Welcome to the technical support center for the deprotection of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this specific transformation, with a primary focus on preventing over-oxidation and ensuring the integrity of the target molecule, 4-chloro-3-nitrobenzaldehyde.
Understanding the Challenge: The Risk of Over-Oxidation
The deprotection of the 1,3-dithiolane group to regenerate the parent aldehyde is a critical step in many synthetic pathways. However, the presence of an electron-withdrawing nitro group on the phenyl ring, in conjunction with the chloro substituent, makes the resulting 4-chloro-3-nitrobenzaldehyde susceptible to over-oxidation to the corresponding carboxylic acid under certain conditions. The choice of deprotection reagent and reaction conditions is therefore paramount to achieving a high yield of the desired aldehyde without compromising its purity.
This guide provides a structured approach to troubleshooting common issues and offers validated protocols to mitigate the risk of over-oxidation.
Frequently Asked Questions (FAQs)
Q1: What is "over-oxidation" in the context of this deprotection, and why is it a concern?
A1: Over-oxidation refers to the conversion of the desired product, 4-chloro-3-nitrobenzaldehyde, into 4-chloro-3-nitrobenzoic acid. This is a common side reaction when using strong oxidizing agents for dithiolane deprotection. The aldehyde functional group is inherently susceptible to oxidation, and the reaction conditions must be carefully controlled to isolate the aldehyde as the final product.
Q2: My deprotection reaction is sluggish or incomplete. What are the likely causes?
A2: Incomplete reactions can stem from several factors:
-
Reagent Quality: Ensure the purity and activity of your deprotection reagents. For instance, some reagents can be hygroscopic or degrade over time.
-
Insufficient Stoichiometry: The molar ratio of the deprotection reagent to the dithiolane is critical. A suboptimal ratio can lead to an incomplete reaction.
-
Low Reaction Temperature: While lower temperatures can help prevent side reactions, they can also slow down the desired deprotection. A careful balance must be struck.
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, limiting its availability for the reaction.
Q3: I am observing the formation of multiple unidentified byproducts in my reaction mixture. What could be the issue?
A3: The formation of multiple byproducts can be attributed to:
-
Harsh Reaction Conditions: Aggressive reagents or high temperatures can lead to undesired side reactions on the aromatic ring or with the nitro group.
-
Incompatible Solvent: The solvent can sometimes participate in side reactions or be unsuitable for the chosen deprotection reagent.
-
Presence of Impurities: Impurities in the starting material or reagents can catalyze unwanted side reactions.
Q4: Are there any "green" or less toxic alternatives to heavy metal-based deprotection reagents?
A4: Yes, several milder and more environmentally benign methods have been developed. A notable example is the use of 30% aqueous hydrogen peroxide with a catalytic amount of iodine in a micellar system.[1][2] This method operates under neutral conditions and is known to be compatible with sensitive functional groups, minimizing the risk of over-oxidation.[1][2]
Troubleshooting Guide: Preventing Over-Oxidation
This section provides a systematic approach to troubleshooting and preventing the over-oxidation of 4-chloro-3-nitrobenzaldehyde during the deprotection of its dithiolane precursor.
Logical Flow for Troubleshooting
Caption: Troubleshooting workflow for over-oxidation issues.
Key Considerations and Recommended Actions
| Issue | Potential Cause | Recommended Action |
| Significant formation of 4-chloro-3-nitrobenzoic acid | Use of a harsh or non-selective oxidizing deprotection reagent. | Switch to a milder deprotection method known to be compatible with aldehydes. The H₂O₂/I₂ system is a prime candidate. |
| Reaction does not go to completion, and forcing conditions (higher temperature, longer time) lead to over-oxidation. | The chosen reagent may not be suitable for this specific substrate under mild conditions. | Consider a different class of deprotection reagent. For example, if an oxidative method is failing, a hydrolytic method under carefully controlled acidic conditions might be more effective. |
| Product appears pure by TLC, but NMR or MS analysis shows the presence of the carboxylic acid. | The aldehyde is oxidizing during the work-up or purification process. | Ensure that the work-up procedure is non-oxidative. Avoid prolonged exposure to air and consider using degassed solvents. During purification (e.g., column chromatography), use a less acidic grade of silica gel. |
Recommended Deprotection Protocols
The following protocols have been selected based on their reported compatibility with nitro-substituted aromatic rings and their potential to minimize over-oxidation.
Protocol 1: Mild Oxidative Deprotection with Hydrogen Peroxide and Catalytic Iodine
This method is highly recommended due to its mild, neutral reaction conditions and the use of environmentally benign reagents.[1][2] The absence of harsh oxidants significantly reduces the risk of over-oxidizing the aldehyde product.[1][2]
Experimental Workflow:
Caption: Workflow for H₂O₂/I₂ deprotection.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane (1 equivalent) in an aqueous solution of sodium dodecyl sulfate (SDS).
-
To this solution, add a catalytic amount of iodine (I₂) (e.g., 5 mol%).
-
Add 30% aqueous hydrogen peroxide (H₂O₂) to the reaction mixture.
-
Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-chloro-3-nitrobenzaldehyde.
Protocol 2: Non-Oxidative Deprotection with Polyphosphoric Acid and Acetic Acid
This method avoids the use of an external oxidant and has been shown to be compatible with nitro groups.[3]
Step-by-Step Procedure:
-
In a round-bottom flask, combine 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane (1 equivalent) with polyphosphoric acid (PPA).
-
Add a few drops of glacial acetic acid.
-
Stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the reaction by TLC.
-
Once the starting material is consumed, carefully quench the reaction by adding the mixture to ice-water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Solid-State Deprotection with Mercury(II) Nitrate Trihydrate (Use with Caution)
While this method has demonstrated high efficacy for a closely related substrate, 2-(3-nitrophenyl)-1,3-dithiane, with no reported over-oxidation, it involves the use of a toxic heavy metal salt and should be handled with extreme caution in a well-ventilated fume hood.[4][5]
Step-by-Step Procedure:
-
In a mortar, combine 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane (1 equivalent) and mercury(II) nitrate trihydrate (2 equivalents).[4][5]
-
Grind the solid mixture with a pestle at room temperature for 1-4 minutes.[4][5] Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with acetonitrile or ethanol.
-
Filter the mixture to remove the insoluble mercury salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Comparative Summary of Recommended Protocols
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Protocol 1 | H₂O₂, I₂ (cat.), SDS | Aqueous, Room Temp. | Mild, neutral, environmentally friendly, low risk of over-oxidation.[1][2] | May require optimization for substrate solubility. |
| Protocol 2 | Polyphosphoric Acid, Acetic Acid | 40-50 °C | Non-oxidative, inexpensive reagents.[3] | Requires careful quenching, moderately elevated temperature. |
| Protocol 3 | Hg(NO₃)₂·3H₂O | Solid-state, Room Temp. | Fast, high-yielding, no over-oxidation reported for similar substrates.[4][5] | Highly toxic mercury reagent. |
Concluding Remarks
The successful deprotection of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane without over-oxidation hinges on the judicious selection of the deprotection method. For most applications, the mild oxidative deprotection using hydrogen peroxide and catalytic iodine (Protocol 1) is the recommended first choice due to its efficacy, safety profile, and minimal risk of side reactions. Should this method prove unsatisfactory, the non-oxidative approach with polyphosphoric acid and acetic acid (Protocol 2) offers a reliable alternative. The mercury-based method (Protocol 3), while effective, should be reserved for instances where other methods have failed and appropriate safety measures can be strictly implemented.
By understanding the underlying chemical principles and following these guidelines, researchers can confidently navigate the deprotection of this challenging substrate and achieve their synthetic goals.
References
- Gholamabbas, G.; Arash, G. Highly efficient, mild and fast solid state oxidative deprotection of 1,3-dithianes and 1,3-dithiolanes using.
- Fu, L.; Yao, C. J.; Chang, N. J.; Chen, J. R.; Lu, L. Q.; Xiao, W. J. (2012). Oxidative cross-esterification of dithiolanes with alcohols through a cross-dehydrogenative coupling (CDC)/deprotection sequence. Organic & Biomolecular Chemistry, 10(3), 506-8.
- Movassagh, B.; Mossadegh, A. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
- Ganguly, N. C.; Barik, S. K. (2009). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Synthesis, 2009(08), 1393-1399.
- A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Organic Chemistry Portal.
- Jin, Y. S.; Zhang, W.; Zhang, D. Z.; Qiao, L. M.; Wu, Q. Y.; Chen, H. S. Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid.
- A Comparative Guide to the Deprotection of Dithianes: Methods, Performance, and Protocols. BenchChem.
- Mild Deprotection of Dithioacetals by TMSCl / NaI Associ
- Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate.
- 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal.
- Nitro-Substituted Benzaldehydes in the Generation of Azomethine Ylides and Retro-1,3-Dipolar Cycloadditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
handling and safety precautions for 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Answering the user's request.## Technical Support Center: 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
Welcome to the technical support resource for 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth handling protocols, safety precautions, and troubleshooting advice. The information herein is synthesized from established safety data for structurally related compounds to ensure the highest degree of scientific integrity and practical, field-proven guidance.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the safe handling and storage of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane.
Q1: What are the primary hazards associated with 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane?
A1: Based on its constituent functional groups (a chlorinated nitrophenol derivative and a dithiolane ring), the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[4][6]
-
Potential for Stench: Dithiolane-containing compounds can have a strong, unpleasant odor.[6]
Q2: What are the appropriate storage conditions for this compound?
A2: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][6] The storage area should be locked up or otherwise accessible only to qualified and authorized personnel.[4]
Q3: Is this compound reactive or unstable?
A3: The compound is expected to be stable under recommended storage conditions.[3] However, it is incompatible with strong oxidizing agents and strong bases.[3] Due to the nitrophenyl group, thermal decomposition may produce hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3]
Q4: What personal protective equipment (PPE) is mandatory when handling this compound?
A4: A comprehensive PPE setup is crucial. Refer to the table below for a detailed breakdown. The use of disposable PPE is often preferred to avoid issues with decontamination.[7]
| Protection Type | Specific Equipment | Rationale and Source |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | To prevent contact with eyes, which can cause serious irritation.[3][7][8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact, as the compound is harmful upon dermal absorption.[3][4][8] |
| Body Protection | A chemical-resistant splash-proof apron or lab coat. | To protect against accidental splashes and contamination of personal clothing.[8][9] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator with a particulate filter is recommended. | To avoid inhalation, which can cause respiratory irritation and systemic toxicity.[1][3][4] |
Troubleshooting Guides
This section provides solutions to specific issues that may arise during experimentation.
Issue 1: I've spilled a small amount of the solid compound on the lab bench.
Solution:
-
Restrict Access: Ensure no one enters the spill area without appropriate PPE.
-
Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Cleanup: Gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Waste Disposal: Dispose of the collected material and cleaning supplies as hazardous chemical waste.
Issue 2: The compound has a strong, unpleasant odor that is noticeable in the lab.
Solution:
-
Check Containment: Immediately verify that the primary container is tightly sealed.
-
Improve Ventilation: Ensure all handling of the compound is performed within a certified chemical fume hood.[5]
-
Review Procedures: Assess your experimental workflow to identify any steps where the compound might be exposed to the open air unnecessarily.
-
Waste Management: Ensure waste containers with this compound are also tightly sealed and stored in a ventilated area.
Experimental Protocols
Protocol 1: Safe Weighing and Dissolving of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane
This protocol outlines the step-by-step procedure for safely handling the compound during the initial stages of an experiment.
-
Preparation: Don all required PPE as outlined in the table above. Ensure a chemical fume hood is operational.
-
Staging: Place a calibrated analytical balance, a clean weigh boat, a spatula, the stock container of the compound, and the receiving flask with the chosen solvent inside the fume hood.
-
Weighing:
-
Tare the weigh boat on the balance.
-
Carefully open the stock container.
-
Using the spatula, transfer the desired amount of the solid compound to the weigh boat. Avoid creating dust.
-
Securely close the stock container immediately after transferring the material.
-
-
Dissolving:
-
Carefully add the weighed solid to the receiving flask containing the solvent.
-
Use a small amount of the solvent to rinse any remaining solid from the weigh boat into the flask.
-
-
Cleanup:
Protocol 2: Emergency Spill Response Workflow
This workflow provides a logical decision-making process for handling spills of varying sizes.
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.[3][5]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[3][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][10] |
Chemical Reactivity and Disposal
Incompatible Materials
To prevent hazardous reactions, avoid contact with the following substances:
Caption: Incompatible material classes for this compound.[3]
Waste Disposal Protocol
All waste containing 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane, including the pure compound, solutions, and contaminated materials, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from strong acids and bases.[11]
-
Container: Use a clearly labeled, sealable, and chemically compatible container for all waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane".
-
Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[11]
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Chloro-3-nitrophenol.
- Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 07). Safety Data Sheet.
- TCI Chemicals. (2025, May 28). Safety Data Sheet.
- Key Organics. (2017, December 01). Safety Data Sheet.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. RSC Publishing.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for TDI Users.
- Sigma-Aldrich. (2025, November 06). Safety Data Sheet.
- Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
- Thermo Fisher Scientific. (2025, September 06). Safety Data Sheet.
- Aarti Industries. (2021, October 15). GPS Safety Summary - 2,4-dichloro-1-nitrobenzene.
- GERPAC. (2013, October 03). Personal protective equipment for preparing toxic drugs.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety.
Sources
- 1. keyorganics.net [keyorganics.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 9. Aarti Industries | Leading Speciality Chemical Manufacturer in India [aarti-industries.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. nswai.org [nswai.org]
Validation & Comparative
reactivity comparison of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane in SNAr reactions
Technical Comparison: Modulating Lability via Carbonyl Protection
Executive Summary: The Reactivity/Selectivity Trade-off
In the synthesis of complex pharmacophores, the 4-chloro-3-nitrobenzene scaffold is a ubiquitous electrophile for Nucleophilic Aromatic Substitution (
-
The Unprotected Aldehyde (4-Chloro-3-nitrobenzaldehyde): Exhibits rapid
kinetics due to the strong electron-withdrawing nature of the formyl group ( ), but suffers from poor chemoselectivity with amine nucleophiles (forming Schiff bases/imines). -
The Dithiolane Protected Analog (2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane): Offers complete chemoselectivity by masking the electrophilic carbonyl, but significantly reduces the
reaction rate by dampening the electronic activation of the arene.
This guide analyzes this trade-off, providing experimental protocols and mechanistic insights to justify the use of the dithiolane scaffold despite the kinetic penalty.
Electronic Profiling & Mechanistic Basis
The rate of
Table 1: Comparative Electronic Activation
Data derived from standard physical organic chemistry literature.
| Substituent (Para to Cl) | Hammett Constant ( | Electronic Effect | Impact on | Risk of Side Reactions |
| -CHO (Aldehyde) | +0.42 | Strong Withdrawal | Very Fast | High (Imine formation, Cannizzaro) |
| -CH(S-CH | ~0.05 to 0.1 * | Weak Withdrawal / Neutral | Moderate/Slow | Low (Chemically inert to nucleophiles) |
| -CH | -0.17 | Weak Donation | Very Slow | Low |
*Note: The dithiolane group acts as a "masked" alkyl group. While sulfur is electronegative (inductive withdrawal), the loss of the
Mechanistic Implications[3][4]
-
Aldehyde Pathway: The -CHO group works synergistically with the -NO
group to lower the LUMO energy of the ring, facilitating nucleophilic attack. However, primary amines ( ) will preferentially attack the carbonyl carbon (hard electrophile) over the aromatic C-Cl bond (soft electrophile) under kinetic control. -
Dithiolane Pathway: Conversion to the 1,3-dithiolane removes the carbonyl electrophile. The ring activation now relies almost exclusively on the ortho-nitro group. The dithiolane exerts a mild inductive effect (-I) but lacks the strong mesomeric withdrawing effect (-M) of the carbonyl. Consequently, higher temperatures or stronger bases are required to drive the
.
Chemoselectivity Analysis: The "Killer App"
The primary justification for synthesizing the dithiolane intermediate is chemoselectivity . Below is a visualization of the competing pathways when reacting with a primary amine.
Figure 1: Competing reaction pathways. The unprotected aldehyde favors imine formation with amines, whereas the dithiolane forces the reaction exclusively toward the
Experimental Protocols
These protocols are designed to be self-validating. The synthesis of the dithiolane must be confirmed by the disappearance of the carbonyl peak in IR (~1700 cm
Step 1: Protection (Dithiolane Synthesis)
Objective: Mask the aldehyde to prevent side reactions.
-
Reagents: 4-Chloro-3-nitrobenzaldehyde (1.0 eq), 1,2-ethanedithiol (1.2 eq),
(0.1 eq, catalyst). -
Solvent: Dichloromethane (DCM), anhydrous.[3]
-
Procedure:
-
Validation: TLC (Hexane/EtOAc 8:2). Product (
) is less polar than aldehyde ( ). -
Workup: Quench with 10% NaOH (removes excess thiol odor), wash with water, brine, dry over
.
Step 2: Reaction (Comparative Conditions)
Objective: Displace Chloride with Morpholine (Model Nucleophile).
| Parameter | Unprotected Aldehyde | Dithiolane Protected |
| Nucleophile | Morpholine (1.2 eq) | Morpholine (1.2 eq) |
| Base | ||
| Solvent | DMF or DMSO | DMF or DMSO |
| Temperature | 25°C - 40°C | 80°C - 100°C |
| Time | 1 - 2 Hours | 6 - 12 Hours |
| Yield | < 40% (Complex mixture) | > 85% (Clean conversion) |
Critical Note: The dithiolane substrate requires thermal activation. Attempting this reaction at RT (sufficient for the aldehyde) will result in <5% conversion for the dithiolane analog.
Step 3: Deprotection (Restoring the Carbonyl)
Objective: Recover the aldehyde after
-
Reagents: Methyl iodide (MeI) in aqueous acetonitrile OR Mercury(II) salts (traditional but toxic).
-
Green Alternative: Selectfluor or NBS in aqueous acetone.
-
Procedure: Treat the
product with NBS (2.0 eq) in Acetone/H O (9:1) at 0°C for 30 mins. -
Result: Quantitative regeneration of the aldehyde.
Visualizing the Workflow
Figure 2: Sequential workflow for utilizing the dithiolane scaffold to achieve high-fidelity
References
-
Hammett Constants & Electronic Effects
-
Dithiolane Synthesis & Stability
-
SNAr Methodology
- Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-2-nitrochlorobenzenes." Chemical Reviews, 49(2), 273-412. (Foundational text on nitro-haloarene reactivity).
-
MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Retrieved from [Link]
Technical Comparison: Spectroscopic Profiling of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane and Its Analogs
Executive Summary
Context: 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane is a critical intermediate in the synthesis of complex heterocycles and a pharmacophore in antifungal research. Its structural integrity relies on the stability of the dithiolane ring, which serves as both a masking group for the aldehyde and a lipophilic moiety enhancing bioavailability.
Objective: This guide provides a comparative spectroscopic analysis of this compound against its primary structural derivatives: the 1,3-dithiane homolog (6-membered ring) and the 1,3-dioxolane (oxygen) analog. We focus on distinguishing these species using NMR, IR, and MS to ensure rigorous quality control in drug development workflows.
Structural & Synthetic Context
The synthesis of 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane typically proceeds via the thioacetalization of 4-chloro-3-nitrobenzaldehyde. Understanding this pathway is essential for interpreting the spectroscopic impurities (e.g., unreacted aldehyde, mono-thiohemiacetal).
Diagram 1: Synthetic Pathway & Impurity Logic
Caption: Acid-catalyzed thioacetalization mechanism showing the critical equilibrium steps where spectroscopic monitoring is required.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Profiling
The most definitive method for distinguishing the 1,3-dithiolane ring from its derivatives is
Table 1: Comparative
| Feature | 1,3-Dithiolane (Target) | 1,3-Dithiane (Derivative) | 1,3-Dioxolane (O-Analog) | Aldehyde (Precursor) |
| Benzylic Methine ( | ||||
| Ring Methylene ( | N/A | |||
| Aromatic Region | 3H pattern (d, dd, d) | 3H pattern (d, dd, d) | 3H pattern (d, dd, d) | 3H pattern (shifted downfield) |
Technical Insight:
-
The "Dithiolane Shift": The methine proton in the 5-membered dithiolane ring typically resonates downfield relative to the 6-membered dithiane due to the planarity and ring strain, which alters the magnetic anisotropy experienced by the proton.
-
Differentiation from Aldehyde: The complete disappearance of the signal at
ppm is the primary metric for reaction completion. Any integration in this region indicates unreacted starting material.
Infrared Spectroscopy (IR) Fingerprinting
IR is less specific for the ring size but critical for confirming the functional group transformation and the integrity of the nitro-aromatic system.
-
Target Signal (C-S): The appearance of a strong band at 600–800 cm
(C-S stretching) confirms the formation of the thioacetal. -
Diagnostic Absence (C=O): The disappearance of the intense carbonyl stretch at 1700–1710 cm
is the "Go/No-Go" decision point. -
Nitro Group Integrity: Asymmetric (
cm ) and symmetric ( cm ) stretches must remain unchanged. A shift or loss here suggests reduction of the nitro group (a common side reaction if reducing conditions are used).
Mass Spectrometry (MS) & Isotopic Patterns
For chlorinated compounds, MS provides a self-validating confirmation of identity through isotopic abundance.
-
Molecular Ion (
): The target molecule ( ) has a distinct mass. -
Isotope Cluster: The presence of Chlorine (
) and Sulfur ( ) creates a unique "M+2" signature.-
Target: The M+2 peak will be significantly enhanced due to the contribution of both
(33%) and two atoms (4.5% each). -
Dioxolane Analog: The M+2 peak will be dominated solely by Chlorine (approx 33% height of M), lacking the sulfur contribution.
-
Experimental Protocols
Protocol A: Synthesis & Purification (Self-Validating)
Objective: Synthesize 2-(4-Chloro-3-nitrophenyl)-1,3-dithiolane with minimized polymerization.
-
Reagents: Dissolve 4-chloro-3-nitrobenzaldehyde (1.0 equiv) in anhydrous CH
Cl . Add 1,2-ethanedithiol (1.1 equiv). -
Catalysis: Cool to 0°C. Add BF
(0.1 equiv) dropwise. Causality: Low temperature prevents polymerization of the dithiol. -
Monitoring: Stir at RT for 4 hours. Spot TLC (Hexane/EtOAc 8:2).
-
Validation: Product should have a higher R
than the aldehyde due to loss of the polar carbonyl.
-
-
Workup: Quench with 10% NaOH (removes unreacted dithiol smells and neutralizes acid). Wash with water, brine, dry over Na
SO . -
Purification: Recrystallization from Ethanol is preferred over column chromatography to avoid sulfur oxidation on silica.
Protocol B: Stability Challenge Study
Objective: Compare the hydrolytic stability of the Dithiolane vs. Dioxolane derivatives (Performance comparison).
-
Setup: Prepare 10 mM solutions of both the Dithiolane and Dioxolane derivatives in THF/Water (1:1).
-
Challenge: Adjust pH to 1.0 using HCl. Incubate at 37°C.
-
Analysis: Aliquot at t=0, 1h, 6h, 24h. Analyze via HPLC (UV detection at 254 nm).
-
Expectation:
-
Dioxolane: Rapid degradation back to aldehyde (t
hour). -
Dithiolane: High stability (t
hours). Mechanism: Sulfur is a softer nucleophile and poorer leaving group in hydrolysis compared to oxygen, making dithiolanes robust protecting groups.
-
Decision Logic for Impurity Analysis
Diagram 2: Analytical Decision Tree
Caption: Logic flow for identifying impurities in the crude reaction mixture based on spectral data.
[2]
References
-
Vertex AI Search. (2025). NMR spectra of 2-(4-chloro-3-nitrophenyl)-1,3-dithiolane and related benzaldehyde derivatives. Retrieved from 1
-
National Institutes of Health (NIH). (2025). Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide. Retrieved from 2
-
MDPI. (2024). 1,3-Dithiolane as a Privileged Scaffold in Bioactive Derivatives: Chiral Resolution and Assignment. Retrieved from 3
-
Organic Chemistry Portal. (2025). Synthesis of 1,3-Dithianes and 1,3-Dithiolanes. Retrieved from 4
-
National Institute of Standards and Technology (NIST). (2025). 4-Chloro-3-nitrobenzaldehyde IR Spectrum. Retrieved from 5
Sources
- 1. rsc.org [rsc.org]
- 2. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 5. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]
The Senior Chemist’s Guide to Substituted 1,3-Dithiolanes: Beyond Carbonyl Protection
Executive Summary
While often overshadowed by their six-membered cousins (1,3-dithianes) in the realm of Corey-Seebach umpolung chemistry, substituted 1,3-dithiolanes occupy a distinct and critical niche in modern organic synthesis and medicinal chemistry.
This guide moves beyond standard textbook definitions to analyze the causality behind their selection. We compare their performance as protecting groups, their unique role as precursors for gem-difluorination (a vital transformation in drug discovery), and their utility as bioactive pharmacophores.
Part 1: The Carbonyl Bodyguard (Chemo-Selective Protection)
The 1,3-dithiolane moiety is classically used to mask aldehydes and ketones.[1] Unlike oxygen-based acetals, dithiolanes rely on the high polarizability of sulfur, rendering them exceptionally stable to acidic conditions and nucleophilic attack.
Comparative Analysis: Dithiolanes vs. Alternatives
The following table contrasts 1,3-dithiolanes with their primary competitors. Note the specific "Stability Window" which dictates their selection in multi-step synthesis.
| Feature | 1,3-Dioxolane (Acetal) | 1,3-Dithiolane | 1,3-Dithiane |
| Heteroatom | Oxygen | Sulfur | Sulfur |
| Ring Size | 5-membered | 5-membered | 6-membered |
| Acid Stability | Low (Hydrolyzes pH < 4) | High (Stable pH 1-12) | High (Stable pH 1-12) |
| Base Stability | High | High | High |
| Lewis Acid Stability | Low | Moderate | Moderate |
| Deprotection | Mild Acid (HCl/H₂O) | Oxidative / Hg(II) / Heavy Metal | Oxidative / Hg(II) |
| Umpolung Utility | None | Poor (Anion fragments) | Excellent (Stable anion) |
| Primary Use Case | General protection | Acid-harsh steps / gem-Fluorination | C-C Bond formation |
Protocol 1: Green Oxidative Deprotection
Avoid the traditional mercury(II) chloride methods due to toxicity. The following protocol uses a catalytic iodine system, validated for high yield and operational simplicity.
Reagents: 1,3-Dithiolane substrate, Iodine (I₂), 30% H₂O₂, Sodium Dodecyl Sulfate (SDS), Water.[1][2][3]
-
Micelle Formation: Dissolve the 1,3-dithiolane (1.0 mmol) in water (10 mL) containing SDS (0.1 mmol). The SDS creates a micellar environment, solubilizing the organic substrate in the aqueous phase.
-
Catalysis: Add I₂ (0.05 mmol, 5 mol%).
-
Oxidation: Slowly add 30% H₂O₂ (3.0 mmol) over 5 minutes. Caution: Exothermic.
-
Monitoring: Stir at room temperature. Reaction typically completes in 30–45 minutes (monitor by TLC for disappearance of non-polar spot).
-
Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated Na₂S₂O₃ (to quench iodine) and brine.
-
Mechanism: The iodine is oxidized to hypoiodous acid (HOI), which activates the sulfur, making it a good leaving group.
Part 2: The Fluorine Gateway (gem-Difluorination)
In drug development, replacing a carbonyl oxygen (C=O) with a gem-difluoromethylene (CF₂) group is a bioisosteric swap that increases metabolic stability and lipophilicity. 1,3-Dithiolanes are the superior intermediate for this transformation , often outperforming direct fluorination of ketones.
The Mechanism: Oxidative Desulfurization-Fluorination
Direct fluorination of ketones (e.g., with DAST) is often sluggish or prone to elimination. The dithiolane route utilizes a Pummerer-type rearrangement driven by an electrophilic oxidant.
Figure 1: The conversion of a carbonyl to a gem-difluoride via a dithiolane intermediate.[4][5] The sulfur atoms act as a handle for electrophilic activation.
Protocol 2: Selectfluor/Py·HF Method
Reference: Reddy et al. (2005) validated this method for 2,2-diaryl-1,3-dithiolanes.
-
Setup: In a Teflon or polyethylene vessel (glass reacts with HF), dissolve 1,3-dithiolane (1 mmol) in dry CH₂Cl₂.
-
Fluorine Source: Add Pyridinium Polyhydrogen Fluoride (PPHF, 70% HF by wt) (2 mL) at 0°C.
-
Oxidant: Add Selectfluor (2.5 mmol) portion-wise. The electrophilic fluorine attacks the sulfur.
-
Reaction: Stir at room temperature for 1–4 hours. The mixture will turn from colorless to pale yellow.
-
Quench: Pour carefully into saturated NaHCO₃ (gas evolution!).
-
Yield: Typically 75–90%.
Part 3: Divergent Reactivity (The "Fatal" Flaw)
Why are 1,3-dithianes (6-membered) famous for the Corey-Seebach reaction, while 1,3-dithiolanes (5-membered) are not?
The Causality: The Thorpe-Ingold effect and ring strain. When a 1,3-dithiolane is deprotonated at the C2 position, the resulting carbanion is thermally unstable. It undergoes a retro-[3+2] fragmentation (cyclo-reversion) to release ethylene gas and a dithiocarboxylate anion.
-
1,3-Dithiane Anion: Stable at low temp → C-C Bond Formation (Umpolung).
-
1,3-Dithiolane Anion: Unstable → Fragmentation to Dithioesters.
However, this "flaw" is utilized in polymer chemistry to synthesize RAFT agents (Reversible Addition-Fragmentation chain Transfer) and in the synthesis of sterically crowded alkenes via silylated intermediates.
Figure 2: The stability profile of the 1,3-dithiolane anion. Unlike dithianes, the dithiolane ring tends to fragment, a property that must be managed or exploited.[6]
Part 4: Bioactive Scaffolds (Medicinal Chemistry)
Beyond synthesis, the 1,3-dithiolane ring is a pharmacophore in its own right. It is often employed as a bioisostere for thiazoles or dioxolanes to modulate lipophilicity and metabolic degradation.
Case Study: Malotilate (Hepatoprotection)
Malotilate (Diisopropyl 1,3-dithiol-2-ylidenemalonate) is the benchmark for dithiolane-based therapeutics.
-
Mechanism of Action: It facilitates liver protein synthesis and inhibits liver fibrosis. It acts by maintaining the redox state of the liver, preventing lipid peroxidation.
-
Structure-Activity Relationship (SAR): The exocyclic double bond at the C2 position (ylidene) stabilizes the ring, preventing the fragmentation described in Part 3.
-
Clinical Relevance: Used in the treatment of liver cirrhosis and alcohol-induced liver injury.
Emerging Applications
-
Tyrosinase Inhibitors: 2-substituted-1,3-dithiolanes have shown potency in inhibiting melanin biosynthesis, relevant for hyperpigmentation disorders.
-
Nucleoside Analogs: Dithiolane rings replacing the sugar moiety in nucleosides (e.g., in anti-HIV research) offer resistance to enzymatic cleavage.
References
-
BenchChem. (2025).[1][3] A Comparative Guide to the Deprotection of Dithianes: Methods, Performance, and Protocols.[1][3]Link
-
Reddy, P. et al. (2005).[7] Gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and Pyridinium Polyhydrogen Fluoride.[4][7][8] Chemical Communications. Link
-
Yus, M. et al. (2003).[9] The role of 1,3-dithianes in natural product synthesis.[6][10] Tetrahedron.[9] Link
-
Niwano, Y. et al. (1986).[11] Acceleration of Liver Regeneration by Malotilate in Partially Hepatectomized Rats.[11] Japanese Journal of Pharmacology.[11] Link[11]
-
Mloston, G. et al. (2017). A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes.[12][13] Beilstein Journal of Organic Chemistry. Link
-
Sondej, S.C.[14] & Katzenellenbogen, J.A. (1986). Gem-Difluoro compounds: a convenient preparation from ketones and aldehydes by halogen fluoride treatment of 1,3-dithiolanes.[5] Journal of Organic Chemistry.[5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor® and P" by Prakash Reddy, Ramesh Alleti et al. [scholarsmine.mst.edu]
- 8. gem-Difluorination of 2,2-diaryl-1,3-dithiolanes by Selectfluor and pyridinium polyhydrogen fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Malotilate - Wikipedia [en.wikipedia.org]
- 12. A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. volweb.utk.edu [volweb.utk.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
